

Comparative Spectroscopic Analysis of 4-Boc-3-Carboxymethylmorpholine Analogues

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Compound of Interest

Compound Name:	4-Boc-3-Carboxymethylmorpholine
Cat. No.:	B1291444

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For researchers, scientists, and professionals in drug development, understanding the precise structural features of novel chemical entities is paramount. This guide provides a comparative analysis of nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for compounds structurally related to **4-Boc-3-Carboxymethylmorpholine**. Due to the limited availability of published spectral data for **4-Boc-3-Carboxymethylmorpholine** (CAS 859155-89-8, Formula: C11H19NO5, MW: 245.27)[1], this document focuses on close structural analogues to provide a predictive framework and comparative benchmark for researchers working with this and similar morpholine scaffolds.

The data presented herein has been compiled from various sources and is intended to serve as a reference for the characterization of N-Boc protected 3-substituted morpholine derivatives.

Comparative NMR Data

The following tables summarize the ^1H and ^{13}C NMR data for selected analogues of **4-Boc-3-Carboxymethylmorpholine**. These compounds share the core N-Boc-morpholine structure, with variations in the substituent at the 3-position. The data provides insight into the expected chemical shifts for the morpholine ring protons and carbons, as well as the attached side chains.

Table 1: ^1H NMR Data for 4-Boc-3-Substituted Morpholine Analogues

Compound Name	Solvent	¹ H NMR (δ ppm), Multiplicity, Coupling Constant (J Hz), Integration
(R)-4-Boc-3-morpholineacetic acid	-	Data not available in search results.
4-BOC-3-(2-Carboxy-ethyl)-morpholine	-	Data not available in search results.
Generic N-Boc-proline derivative (for comparison)	CDCl ₃	9.76 (t, J = 1.9 Hz, 1H), 3.75 – 3.67 (m, 1H), 3.39 – 3.26 (m, 2H)[2]

Table 2: ¹³C NMR Data for 4-Boc-3-Substituted Morpholine Analogues

Compound Name	Solvent	¹³ C NMR (δ ppm)
(R)-4-Boc-3-morpholineacetic acid	-	Data not available in search results.
4-BOC-3-(2-Carboxy-ethyl)-morpholine	-	Data not available in search results.
Generic N-Boc-piperidine derivative (for comparison)	CDCl ₃	154.8, 79.3, 56.8, 46.4, 45.2, 32.1, 30.6, 29.8, 28.7, 23.5[2]

Note: The absence of specific data for the primary analogues highlights a gap in publicly available information. The provided data for related proline and piperidine derivatives can offer a preliminary guide to expected chemical shift regions.

Mass Spectrometry Data

Mass spectrometry is a critical tool for confirming the molecular weight of a synthesized compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the elemental composition.

Table 3: Mass Spectrometry Data for Related Compounds

Compound Name	Ionization Method	Calculated m/z	Found m/z
Generic N-Boc-piperidine derivative	ESI-TOF	270.12313 ([M+Na] ⁺)	270.12348

Experimental Protocols

The following are generalized protocols for acquiring NMR and mass spectrometry data, based on standard laboratory practices for the characterization of organic molecules.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.
 - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean NMR tube.
 - Ensure complete dissolution by gentle vortexing.
- Data Acquisition:
 - Record spectra on a 400 MHz or 500 MHz NMR spectrometer.[\[2\]](#)
 - For ¹H NMR, acquire data with a sufficient number of scans to obtain a good signal-to-noise ratio.
 - For ¹³C NMR, use proton decoupling to simplify the spectrum and enhance the signal.
 - Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).[\[2\]](#)

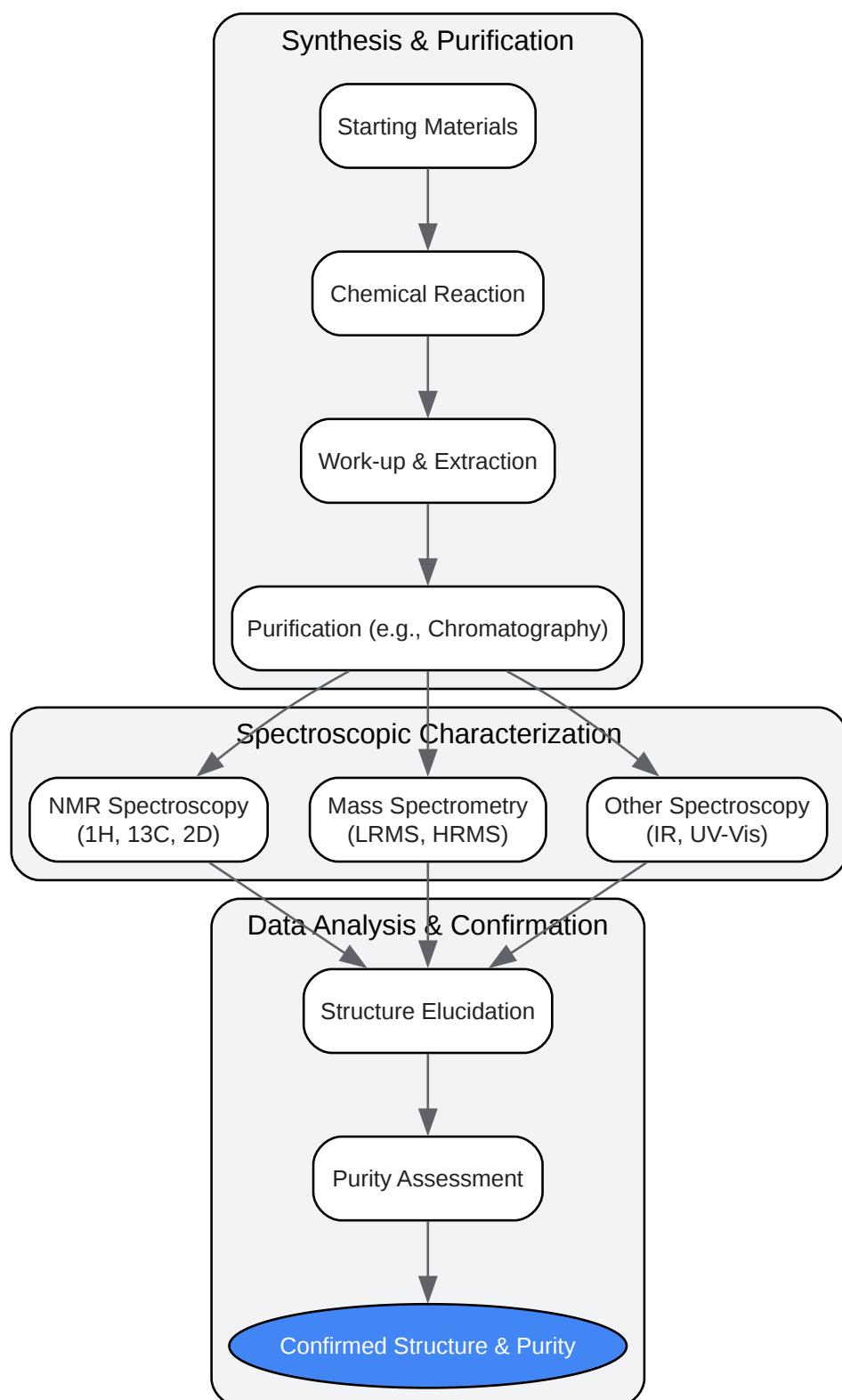
2. Mass Spectrometry (MS)

- Sample Preparation:

- Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
- Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL.
- Data Acquisition:
 - Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
 - Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
 - Acquire the mass spectrum in the appropriate mass range to observe the molecular ion ($[M+H]^+$, $[M+Na]^+$, etc.).
 - For high-resolution mass spectrometry (HRMS), use a time-of-flight (TOF) or Orbitrap mass analyzer to obtain accurate mass measurements.[\[2\]](#)

Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel chemical compound like **4-Boc-3-Carboxymethylmorpholine**.



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Caption: Workflow for Synthesis and Characterization.

In conclusion, while direct experimental NMR and mass spectrometry data for **4-Boc-3-Carboxymethylmorpholine** are not readily available in the public domain, the information on its structural analogues provides a valuable starting point for researchers. The experimental protocols and characterization workflow outlined in this guide offer a systematic approach for the structural elucidation of this and other novel morpholine derivatives.

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References

- 1. 859155-89-8 4-Boc-3-Carboxymethylmorpholine AKSci W8833 [aksci.com]
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